6-Cyclohexyl-1,3,5-triazine-2,4-diamine
Description
Pharmaceutical Applications
Triazine derivatives are renowned for their therapeutic potential, including:
- Anticancer Activity : Structural analogs inhibit cell proliferation via DNA intercalation or kinase inhibition.
- Antimicrobial Agents : Substituted triazines exhibit activity against bacteria, fungi, and parasites, attributed to interference with essential enzymes.
- Drug Design : The cyclohexyl group enhances lipophilicity, aiding in the synthesis of prodrugs or targeted therapies.
Agrochemical and Industrial Roles
While less documented for this specific compound, the triazine family’s prominence in agriculture includes:
Materials Science Innovations
Recent advances leverage triazines’ electronic properties:
- Optoelectronics : Functionalized triazines are used in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their electron-deficient nature.
- Coordination Polymers : The amino groups enable metal coordination, forming stable frameworks for catalysis or gas storage.
Research Gaps and Opportunities
Despite its potential, this compound remains understudied. Future work could explore:
- Biological Profiling : Systematic evaluation of its pharmacokinetic properties.
- Sustainable Synthesis : Development of eco-friendly routes to reduce reliance on toxic reagents.
Properties
CAS No. |
20729-20-8 |
|---|---|
Molecular Formula |
C9H15N5 |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
6-cyclohexyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H15N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h6H,1-5H2,(H4,10,11,12,13,14) |
InChI Key |
HAPDXSYZMFVBBH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NC(=NC(=N2)N)N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NC(=N2)N)N |
Other CAS No. |
25339-66-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Substituents
6-Methyl-1,3,5-triazine-2,4-diamine :
- Exhibits higher water solubility (due to the small methyl group) and is used as a precursor in resins and plastics. Its molecular weight is 125.13 g/mol, with a CAS number 542-02-9 .
- In contrast, the cyclohexyl group in 6-cyclohexyl-1,3,5-triazine-2,4-diamine increases hydrophobicity, likely reducing water solubility but enhancing lipid membrane permeability.
6-Undecyl-1,3,5-triazine-2,4-diamine :
Cycloalkyl Substituents
- This compound (CAS 634165-96-1) has a molecular weight of 179.22 g/mol and a SMILES string CN(C)c1nc(C2CC2)nc(N)n1 . Compared to cyclohexyl, cyclopropyl’s smaller size may reduce steric hindrance in binding interactions.
Aryl Substituents
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine :
- The methoxyphenyl group enhances π-π stacking interactions, useful in crystal engineering. Its structure was confirmed via X-ray crystallography .
- Unlike cyclohexyl, aryl substituents enable electronic modulation (e.g., electron-donating methoxy groups), affecting charge distribution and binding affinity.
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine :
Chloro Substituents
- 6-Chloro-N²-cyclopentyl-N⁴-ethyl-1,3,5-triazine-2,4-diamine :
- Chlorine at position 6 enhances herbicidal activity. This compound (CAS 84712-73-2) has a molecular weight of 241.72 g/mol and is structurally related to terbuthylazine, a pesticide .
- Replacement of chlorine with cyclohexyl eliminates herbicidal activity but may introduce new pharmacological properties.
Antimicrobial Activity
- 6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibit broad-spectrum antimicrobial activity. For example, styryl-substituted derivatives showed efficacy against Gram-positive bacteria, with structure-activity relationships (SAR) highlighting the importance of hydrophobic substituents .
- Cyclohexyl vs. Methyl : The bulkier cyclohexyl group may improve penetration through bacterial membranes but could reduce target binding efficiency compared to smaller substituents.
Antiproliferative Activity
Herbicidal Activity
- Chloro-substituted triazines like terbuthylazine (6-chloro-N²-ethyl-N⁴-tert-butyl-1,3,5-triazine-2,4-diamine) are widely used herbicides. The tert-butyl group increases soil retention and reduces aquatic toxicity compared to isopropyl (atrazine) .
- Cyclohexyl vs. Chloro : Chlorine is critical for herbicidal activity; its replacement with cyclohexyl likely abolishes this function but may redirect applications toward pharmacology.
Data Tables
Table 1: Key Physicochemical Properties of Selected Triazine Derivatives
| Compound Name | Substituent at Position 6 | Molecular Weight (g/mol) | Solubility | CAS Number | Primary Application |
|---|---|---|---|---|---|
| This compound | Cyclohexyl | ~221.3 (estimated) | Low (hydrophobic) | Not provided | Research (extrapolated) |
| 6-Methyl-1,3,5-triazine-2,4-diamine | Methyl | 125.13 | High | 542-02-9 | Resins, plastics |
| 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | 4-Methoxyphenyl | 231.25 | Moderate | Not provided | Crystal engineering |
| 6-Chloro-N²-cyclopentyl-N⁴-ethyl-1,3,5-triazine-2,4-diamine | Chloro + cyclopentyl/ethyl | 241.72 | Low | 84712-73-2 | Herbicide intermediate |
Research Findings and Mechanistic Insights
- Hydrophobicity and Bioavailability : The cyclohexyl group’s hydrophobicity may enhance blood-brain barrier penetration, making it valuable in CNS-targeted drug design .
- Synthetic Flexibility : Microwave-assisted synthesis methods for triazines enable rapid modification of the position 6 substituent, facilitating SAR studies .
- Toxicity Profile : Chloro-triazines like atrazine are linked to endocrine disruption, whereas bulkier substituents (e.g., cyclohexyl) may mitigate off-target effects .
Preparation Methods
Synthesis via Reaction of Cyanoguanidine, Cyclohexylamine, and Aldehydes
One of the most common approaches to prepare 6-substituted 1,3,5-triazine-2,4-diamines involves the condensation of cyanoguanidine (dicyandiamide), an appropriate aldehyde, and a primary amine—in this case, cyclohexylamine—to introduce the cyclohexyl group at the 6-position.
- Reaction Type: Three-component condensation reaction.
- Reagents: Cyanoguanidine, cyclohexylamine, aromatic or aliphatic aldehyde.
- Conditions: Typically performed under microwave irradiation or conventional heating in ethanol or other solvents, often in acidic or neutral media.
- Mechanism: Initial formation of an intermediate guanidine derivative, followed by cyclization and aromatization to yield the triazine ring.
- Advantages: One-pot reaction, high atom economy, short reaction times, and moderate to excellent yields.
- Example: Microwave-assisted reaction of cyanoguanidine, cyclohexylaldehyde, and cyclohexylamine in ethanol at 100–140 °C for 5–20 minutes yields the target compound after workup and recrystallization.
This method benefits from microwave irradiation, which enhances reaction rates and can influence product selectivity, favoring fully aromatic triazine derivatives over partially hydrogenated analogs.
Preparation Using Dimethyl Cyanocarbonodithioimidate and Cyclohexylamine Derivatives
A patented method describes the synthesis of 1,3,5-triazine-2,4,6-triamine derivatives, including cyclohexyl-substituted analogues, via the reaction of dimethyl cyanocarbonodithioimidate with amine derivatives such as cyclohexylamine.
- Reaction Scheme:
Dimethyl cyanocarbonodithioimidate (Formula 2) + cyclohexylamine derivative (NR3R4) → cyanocarbaimidothioate intermediate (Formula 3) → cyclization to triazine derivative. - Solvents: Methanol, ethanol, propanol, isopropanol, butanol, benzene, toluene, xylene, ethyl acetate, tetrahydrofuran, acetonitrile, or N,N-dimethylformamide.
- Reaction Conditions:
- Molar ratio of amine to cyanocarbonodithioimidate: 1–2 equivalents.
- Temperature: Room temperature to reflux of solvent.
- Outcome: Efficient formation of cyclohexyl-substituted triazine derivatives, which can be isolated as pharmaceutically acceptable salts (acetate, hydrochloride, hydrobromide, etc.) for enhanced stability and bioavailability.
One-Pot Microwave-Assisted Multi-Component Reaction (MCR)
Recent research highlights the use of a one-step multi-component reaction under microwave conditions to synthesize 6-alkylamino-1,3,5-triazine-2-amines, which can be adapted for cyclohexyl substituents.
- Reagents: Cyanamide or 2-cyanoguanidine, cyclohexylaldehyde (or cyclohexylamine), and cyclohexylamine or other primary/secondary amines.
- Conditions:
- Microwave irradiation at 100–140 °C for 5–20 minutes.
- Neat conditions or in ethanol with acidic catalyst (e.g., HCl).
- Procedure:
- Condensation of cyanoguanidine, aldehyde, and amine forms intermediate.
- Rearrangement and dehydrogenative aromatization under microwave heating yield the triazine ring.
- Yields: High yields (75–95%) with short reaction times.
- Advantages: Green chemistry approach with high atom economy, simple workup, and scalability.
- Characterization: Products confirmed by NMR (1H and 13C), mass spectrometry, and X-ray crystallography.
Industrial Synthesis via Cyanuric Chloride and Cyclohexylamine
In industrial settings, 6-cyclohexyl-1,3,5-triazine-2,4-diamine can be synthesized starting from cyanuric chloride, a versatile triazine precursor.
- Reaction: Cyanuric chloride undergoes nucleophilic substitution with cyclohexylamine under controlled temperature to replace chlorine atoms selectively.
- Conditions:
- Solvent: Polar aprotic solvents or alcohols.
- Temperature: 0–25 °C initially, then elevated to complete substitution.
- Process: Stepwise substitution allows selective introduction of amino groups at the 2 and 4 positions, with the cyclohexyl group introduced at the 6 position.
- Advantages: Suitable for large-scale production with good control over purity and yield.
- Limitations: Requires careful control of reaction conditions to avoid polysubstitution or side reactions.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Three-component condensation (microwave-assisted) | Cyanoguanidine, cyclohexylamine, aldehyde | Microwave, 100–140 °C, 5–20 min | 75–95 | One-pot, fast, high atom economy | Aromatization step critical for purity |
| Reaction with dimethyl cyanocarbonodithioimidate | Dimethyl cyanocarbonodithioimidate, cyclohexylamine | Room temp to reflux, various solvents | Moderate to high | Versatile, allows salt formation | Patent-protected method |
| One-pot MCR under microwave heating | Cyanamide/2-cyanoguanidine, aldehyde, cyclohexylamine | Microwave, neat or EtOH, 100–140 °C, 5–20 min | 75–95 | Green, efficient, scalable | Applicable to various amines |
| Industrial substitution on cyanuric chloride | Cyanuric chloride, cyclohexylamine | Controlled temp, polar solvents | High | Suitable for scale-up | Requires careful temperature control |
Research Findings and Mechanistic Insights
- Microwave irradiation significantly accelerates the formation of the triazine ring and promotes full aromatization, improving product stability and purity.
- The choice of solvent and temperature influences the reaction pathway and yield; protic solvents like ethanol are commonly used for their ability to dissolve reactants and facilitate condensation.
- The presence of acid catalysts (e.g., HCl) enhances the condensation step but requires neutralization or base treatment post-reaction to isolate the product.
- The Dimroth rearrangement and tautomerization mechanisms have been proposed to explain the formation of amino-substituted triazines from guanidine and aldehyde precursors.
- Preparation of pharmaceutically acceptable salts of the triazine derivative improves solubility and stability, important for downstream applications.
Q & A
Q. What are the common synthetic routes for 6-cyclohexyl-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The cyclohexyl group is introduced via reaction with cyclohexylamine under controlled conditions (0–5°C, inert atmosphere), followed by sequential substitution of the remaining chlorides with ammonia or other amines. Key steps include:
- Step 1: React cyanuric chloride with cyclohexylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
- Step 2: Introduce diamino groups using aqueous ammonia at elevated temperatures (60–80°C) .
Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts. Microwave-assisted synthesis can reduce reaction times from hours to minutes .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Methodological Answer: Structural confirmation requires a combination of techniques:
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .
- NMR spectroscopy : and NMR identify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 264.18 for CHN) .
- Infrared (IR) spectroscopy : Detects NH stretching vibrations (~3300 cm) and triazine ring modes (~1550 cm) .
Q. What biological screening methodologies are used to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Agar dilution/Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Enzymatic inhibition studies : Test against dihydrofolate reductase (DHFR) or other target enzymes using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .
Advanced Research Questions
Q. How do substituent modifications (e.g., cyclohexyl vs. aryl groups) influence the anticancer activity of 1,3,5-triazine-2,4-diamines?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Compare IC values against cancer cell lines (e.g., MDA-MB-231 breast cancer) .
- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to predict activity trends. Training sets include 6,N-diaryl analogs with validated antiproliferative data .
Q. How can computational methods resolve contradictions in reported biological activities of triazine derivatives?
Methodological Answer:
- Molecular docking : Simulate binding to proposed targets (e.g., EGFR kinase or DHFR) to validate hypothesized mechanisms .
- Meta-analysis : Pool data from multiple studies to identify outliers. For example, discrepancies in antimicrobial MICs may arise from variations in bacterial strain susceptibility or assay conditions .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity to reconcile conflicting SAR data .
Q. What strategies are employed to improve the hydrolytic stability of this compound in aqueous environments?
Methodological Answer:
- pH optimization : Stability is highest in neutral buffers (pH 6–8), as acidic/basic conditions accelerate hydrolysis of the triazine ring .
- Co-solvent systems : Use ethanol or DMSO (10–20% v/v) to reduce water activity .
- Protective groups : Temporarily block NH groups with tert-butoxycarbonyl (Boc) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
